molecular formula C18H14ClN3O B8482222 {2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone CAS No. 83166-05-6

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone

Cat. No. B8482222
CAS RN: 83166-05-6
M. Wt: 323.8 g/mol
InChI Key: OJNKGLCGQGJFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C18H14ClN3O and its molecular weight is 323.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83166-05-6

Product Name

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

[2-[(3-aminopyridin-2-yl)amino]phenyl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H14ClN3O/c19-13-6-3-5-12(11-13)17(23)14-7-1-2-9-16(14)22-18-15(20)8-4-10-21-18/h1-11H,20H2,(H,21,22)

InChI Key

OJNKGLCGQGJFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)NC3=C(C=CC=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 35 g (0.152 mole) of 2-amino-3'-chlorobenzophenone and 23.4 g (0.182 mole) of 3-amino-2-chloropyridine was heated at 180° C. for 2 hr. The hot melt was allowed to cool to 110° C., after which 100 ml of hot toluene was added dropwise with vigorous stirring. The mixture was allowed to cool while stirring to 30° C. and 50 ml of methylene chloride was added. After stirring for an additional 1/2 hour, the mixture was filtered and the filter cake suspended in methylene chloride with stirring for 1/2 hr and methylene chloride was separated by filtration. The filter cake containing the product (25.4 g) was partially dissolved in hot methanol (total volume 150 ml) and 50% aqueous sodium hydroxide was added until the mixture was basic. Ice water was added and the solution was extracted with methylene chloride. This methylene chloride extract was washed with water and dried over magnesium sulfate and evaporated to dryness. The residue was dissolved in isopropyl alcohol and boiled with charcoal. The mixture was filtered, reduced in volume to give a first crop of crystals weighing 16 g (33%). A portion of the crystals was recrystallized from isopropyl alcohol to give a brick red solid melting 119°-120° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.